

4-Chloro-N,N-dimethylpyrimidin-2-amine CAS number and structure

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Compound of Interest

Compound Name: 4-Chloro-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2798303

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An In-Depth Technical Guide to **4-Chloro-N,N-dimethylpyrimidin-2-amine**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-N,N-dimethylpyrimidin-2-amine**, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, explore the mechanistic principles behind its synthesis, and detail its reactivity, with a focus on its application as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to effectively utilize this compound in synthetic workflows.

Introduction to a Versatile Pyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, forming the core of numerous clinically significant agents, including kinase inhibitors like Imatinib.^[1] Its prevalence stems from its ability to form key hydrogen bond interactions with protein targets and its favorable physicochemical properties. **4-Chloro-N,N-dimethylpyrimidin-2-amine** (CAS No: 23631-02-9) serves as a highly valuable and versatile intermediate for accessing a wide array of substituted 2-aminopyrimidines.^{[2][3]} The strategic placement of a dimethylamino group at the C2 position and a reactive chlorine atom at the C4 position allows for selective, stepwise

functionalization, making it a cornerstone reagent for building molecular complexity and exploring structure-activity relationships (SAR) in drug development programs.

Physicochemical and Safety Data

A summary of the essential properties and safety information for **4-Chloro-N,N-dimethylpyrimidin-2-amine** is provided below for quick reference.

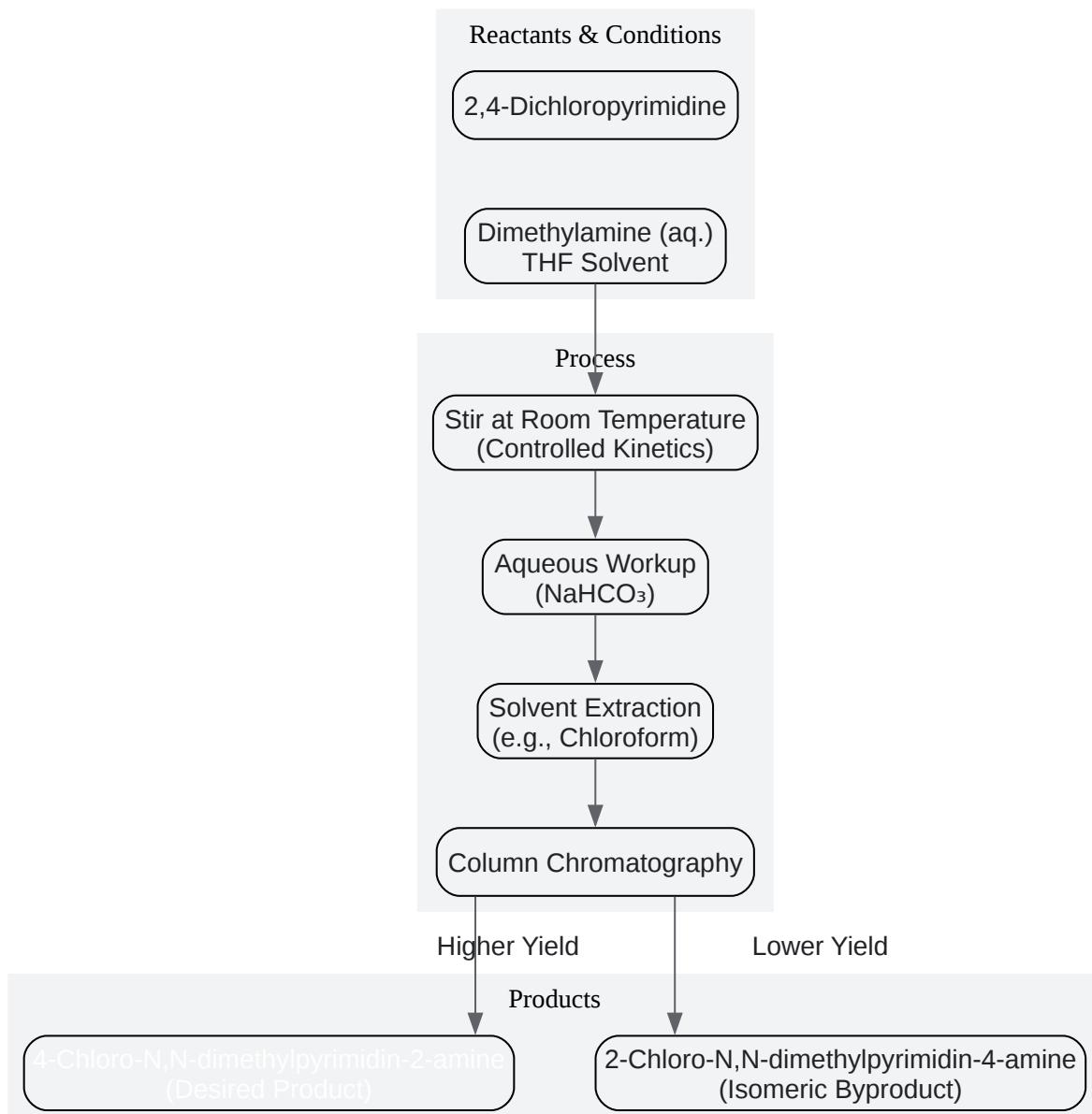
Property	Value	Source
CAS Number	23631-02-9	[2] [3]
Molecular Formula	C ₆ H ₈ ClN ₃	[2] [3]
Molecular Weight	157.6 g/mol	[2] [3]
IUPAC Name	4-chloro-N,N-dimethylpyrimidin-2-amine	N/A
SMILES	CN(C)C1=NC=CC(=N1)Cl	[2]
Boiling Point	248.9 ± 32.0 °C (Predicted)	[2] [3]
Density	1.252 ± 0.06 g/cm ³ (Predicted)	[3]
Storage	Under inert gas (Nitrogen or Argon) at 2–8 °C	[3]
Hazard Statements	H302, H315, H319, H332, H335	[3]
Precautionary Statements	P280, P305+P351+P338, P310	[3]

Synthesis and Mechanistic Insights

The primary route for synthesizing **4-Chloro-N,N-dimethylpyrimidin-2-amine** involves the selective nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine.

The Principle of Regioselective Substitution

The reaction of 2,4-dichloropyrimidine with a nucleophile like dimethylamine presents a question of regioselectivity: which chlorine atom is more reactive? The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to the superior ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. This inherent electronic preference allows for a controlled, selective reaction to yield the desired product, although the formation of the isomeric 2-chloro-N,N-dimethylpyrimidin-4-amine is a common side product that must be separated.[\[3\]](#)

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Caption: Synthetic workflow for **4-Chloro-N,N-dimethylpyrimidin-2-amine**.

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[\[3\]](#) It is designed to be self-validating through in-process controls and final purification.

Materials:

- 2,4-Dichloropyrimidine
- Dimethylamine (e.g., 40% aqueous solution)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Chloroform (CHCl_3) or Ethyl Acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Eluent: Ethyl acetate/Hexane mixture

Procedure:

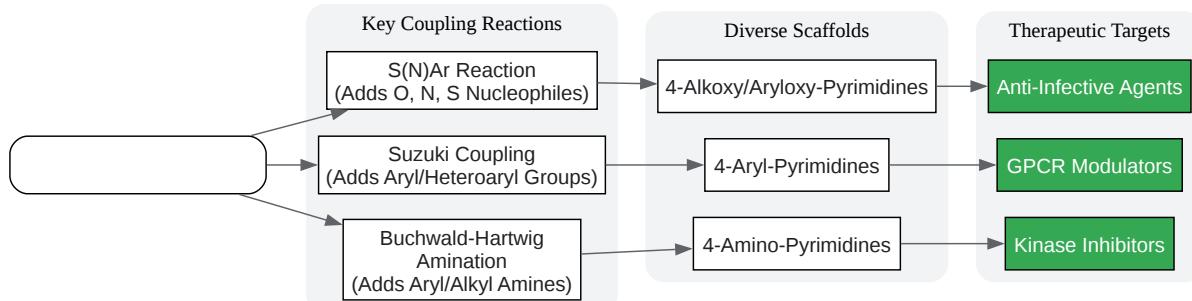
- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.
- Nucleophilic Addition: Cool the solution in an ice bath. Slowly add the dimethylamine solution (approx. 2.2-2.5 eq) dropwise, maintaining the temperature below 10 °C. Causality: This controlled addition prevents excessive heat generation and minimizes the formation of undesired byproducts.
- Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO_3 solution. Extract the aqueous phase three times with a suitable organic solvent like chloroform or ethyl acetate. Trustworthiness: The bicarbonate quench neutralizes any excess acid and ensures the product is in its free base form for efficient extraction.
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing) is typically effective at separating the desired 4-chloro isomer from the 2-chloro byproduct. The separation yields **4-chloro-N,N-dimethylpyrimidin-2-amine** as a white solid.^[3]

Reactivity and Core Applications in Drug Development

The primary utility of **4-Chloro-N,N-dimethylpyrimidin-2-amine** lies in the high reactivity of its C4-chloro substituent, which serves as an excellent leaving group for further SNAr reactions or for transition-metal-catalyzed cross-coupling reactions.

This dual-functionality—a stable dimethylamino group at C2 and a reactive handle at C4—makes it an ideal starting point for creating large libraries of compounds for high-throughput screening. The dimethylamino group often acts as a hydrogen bond acceptor or occupies a specific pocket in a biological target, while the substituent introduced at the C4 position can be varied to modulate potency, selectivity, and pharmacokinetic properties.

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Caption: Role as a versatile intermediate in drug discovery workflows.

Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry heavily relies on palladium-catalyzed reactions to form C-C and C-N bonds.

- Suzuki Coupling: Reacting **4-Chloro-N,N-dimethylpyrimidin-2-amine** with various aryl or heteroaryl boronic acids or esters provides a direct route to 4-aryl-2-(dimethylamino)pyrimidines. These structures are common in kinase inhibitors and other signaling pathway modulators.[1]
- Buchwald-Hartwig Amination: This reaction enables the coupling of primary or secondary amines to the C4 position, generating diverse 2,4-diaminopyrimidine derivatives. This class of compounds is frequently explored for anticancer and anti-inflammatory activities.[1]

Conclusion

4-Chloro-N,N-dimethylpyrimidin-2-amine is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined synthesis, predictable reactivity, and proven utility in constructing complex, biologically active molecules solidify its importance

in the field. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this powerful building block into their synthetic programs, paving the way for the development of next-generation therapeutics.

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